Methyl cetoleate
Overview
Description
Methyl cetoleate is an ester derived from cetoleic acid, a monounsaturated omega-11 fatty acid. It is commonly found in fish oils and is known for its potential health benefits, including anti-inflammatory properties. The compound has a chemical formula of C19H36O2 and is characterized by its long hydrocarbon chain and ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cetoleate can be synthesized through the esterification of cetoleic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of fish oils rich in cetoleic acid. The process involves reacting the fish oil with methanol in the presence of a strong acid or base catalyst. The reaction mixture is then subjected to distillation to separate the this compound from other components.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain. This can lead to the formation of epoxides or hydroperoxides.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can also participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Cetoleyl alcohol.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl cetoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: this compound is studied for its role in cellular signaling and membrane fluidity.
Medicine: Research has shown potential anti-inflammatory and cardioprotective effects, making it a candidate for therapeutic applications.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which methyl cetoleate exerts its effects is primarily through its interaction with cell membranes. The ester integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes.
Comparison with Similar Compounds
Methyl oleate: Another ester derived from oleic acid, similar in structure but with a different position of the double bond.
Ethyl cetoleate: An ester of cetoleic acid with ethanol instead of methanol.
Methyl linoleate: An ester derived from linoleic acid, with two double bonds in the hydrocarbon chain.
Uniqueness: Methyl cetoleate is unique due to its specific fatty acid composition and the position of the double bond, which imparts distinct physical and chemical properties. Its presence in fish oils and potential health benefits also distinguish it from other similar esters.
Properties
IUPAC Name |
methyl (Z)-docos-11-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZORAOGOPHQF-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-66-2 | |
Record name | Methyl cetoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL CETOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U477JCX4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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